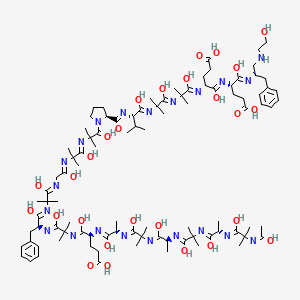![molecular formula C9H6ClN5OS B586386 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one CAS No. 125292-32-2](/img/structure/B586386.png)
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one
Vue d'ensemble
Description
This compound is also known as Tizanidine . It is a 2,1,3-Benzothiadiazole substituted at C-4 by a Delta (1)-imidazolin-2-ylamino group and at C-4 by a chloro group . It is an agonist at alpha2-adrenergic receptor sites and has a role as an alpha-adrenergic agonist and a muscle relaxant . It is a benzothiadiazole and a member of imidazoles .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with Hydrochloric acid and proceeds through Ethylenediamine, Sodium hydroxide, 2,1,3-Benzothiadiazole, Iodomethane, Ammonium thiocyanate, Benzoyl chloride, 1H-Imidazole, 2-chloro-4,5-dihydro-, hydrochloride (1:1), 4,5-DIHYDRO-1H-IMIDAZOLE-2-SULFONIC ACID, 1-Acetyl-2-imidazolidinone, and finally to 4-Amino-5-chloro-2,1,3-benzothiadiazole .Molecular Structure Analysis
The molecular formula of this compound is C7H5ClN4S2 . The InChI code is 1S/C7H5ClN4S2/c8-3-1-2-4-6 (12-14-11-4)5 (3)10-7 (9)13/h1-2H, (H3,9,10,13) . The Canonical SMILES is C1=CC2=NSN=C2C (=C1Cl)NC (=S)N .Chemical Reactions Analysis
The compound is a centrally acting agent with a novel chemical structure and a pharmacological profile different from that of myotonolytic drugs in current use such as diazepam, baclofen, and dantrolene .Physical And Chemical Properties Analysis
The molecular weight of this compound is 244.7 g/mol . The computed properties include XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 1, Exact Mass of 243.9644162 g/mol, Monoisotopic Mass of 243.9644162 g/mol, Topological Polar Surface Area of 124 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 240 .Applications De Recherche Scientifique
Musculoskeletal Conditions Treatment
Tizanidine is a skeletal muscle relaxant (SMR) widely used in treating musculoskeletal conditions . It shows efficacy in the common indications for all SMRs .
Preemptive Analgesia
Tizanidine has been used off-label as preemptive analgesia . A double-blinded randomized study confirmed the effects of tizanidine on early postoperative pain in patients undergoing lumbar fusion surgery .
Safety Profile
From the perspective of drug safety, tizanidine has lower incidences of adverse events (injury, delirium, encephalopathy, falls, and opioid overdose) compared to baclofen . It has no association with risk of Alzheimer’s disease as with orphenadrine, no risk of serotonin syndrome like metaxalone when comedicated with serotonergic drugs, no significant pharmacokinetic changes in CYP2C19 poor metabolizers unlike diazepam and carisoprodol, and no physically addictive or abuse properties like carisoprodol and diazepam .
Gastroprotection
Tizanidine has additional benefits such as gastroprotection that can improve patient tolerance to nonsteroidal anti-inflammatory agents .
Anti-Neuropathic Pain
Tizanidine has shown potential in the treatment of neuropathic pain .
Multimodal Analgesia Strategy
Tizanidine is a key component of multimodal analgesia strategy to reduce early postoperative pain .
Anti-Tumor Effects
Tizanidine has demonstrated anti-tumor effects .
New Delivery Systems
New delivery systems of tizanidine are developing to improve the pharmacokinetics of oral products, including buccal patches, transdermal delivery systems, nasal spray, and in situ rectal gel .
Mécanisme D'action
Target of Action
Tizanidine, also known as 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one or T2GEH2E9MH, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
Tizanidine acts as an agonist at alpha-2 adrenergic receptor sites, which leads to an increase in presynaptic inhibition . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons promoting muscle spasm . The overall effect of these actions is thought to reduce facilitation of spinal motor neurons .
Biochemical Pathways
The strongest effect of Tizanidine has been shown to occur on spinal polysynaptic pathways . The anti-nociceptive and anticonvulsant activities of Tizanidine may also be attributed to agonist action on Alpha-2 receptors .
Pharmacokinetics
Tizanidine has linear pharmacokinetics over a dose of 1 to 20 mg . It is extensively metabolized in the liver via CYP1A2 to inactive metabolites . About 60% of the administered dose is excreted in urine and 20% in feces . The half-life of elimination is approximately 2.5 hours . Food has complex effects on Tizanidine pharmacokinetics, which differ with the different formulations .
Result of Action
The molecular and cellular effects of Tizanidine’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, Tizanidine decreases the firing of neurons that promote muscle spasms, thereby alleviating symptoms of muscle spasticity .
Action Environment
The action, efficacy, and stability of Tizanidine can be influenced by various environmental factors. For instance, food intake can significantly affect the pharmacokinetics of Tizanidine . Additionally, the drug should be used with caution in patients with renal insufficiency or hepatic impairment, as these conditions can affect the clearance and metabolism of Tizanidine .
Safety and Hazards
The compound should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . All sources of ignition should be removed, and personnel should be evacuated to safe areas . In case of combustion or high temperatures, it may decompose to generate poisonous fume .
Propriétés
IUPAC Name |
2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPHNYZODWBPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one | |
CAS RN |
125292-32-2 | |
| Record name | 2-((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)-3,5-dihydro-4H-imidazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GEH2E9MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)






![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)